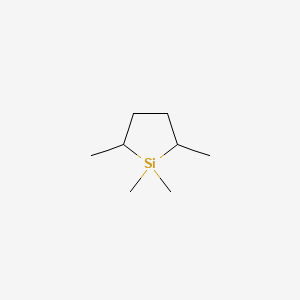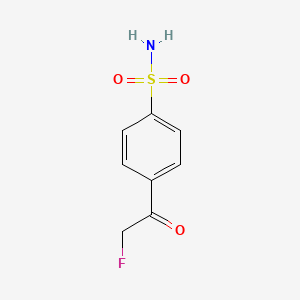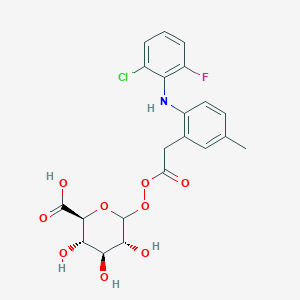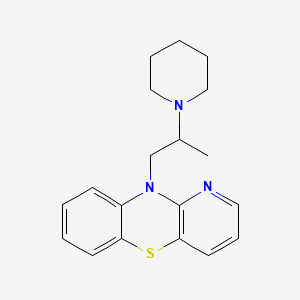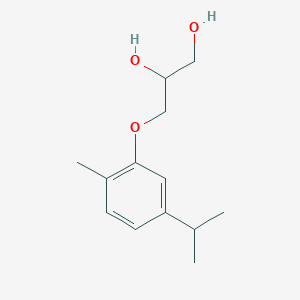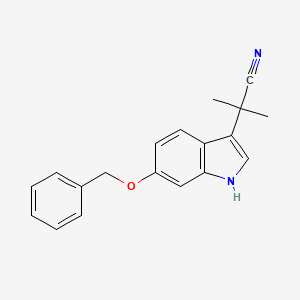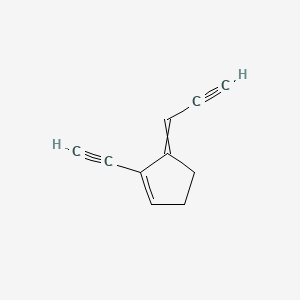
1-Ethynyl-5-prop-2-ynylidenecyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-5-prop-2-ynylidenecyclopentene is an organic compound with the molecular formula C10H8 It is a cyclopentene derivative characterized by the presence of ethynyl and propynylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-5-prop-2-ynylidenecyclopentene can be achieved through palladium-catalyzed alkynylative [5 + 1] carboannulation of 1,3-diarylprop-2-yn-1-yl acetates with terminal alkynes. This method involves C–H functionalization and the use of copper-promoted palladium catalysts . The reaction conditions typically include the use of palladium acetate, copper iodide, and a suitable solvent such as dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-5-prop-2-ynylidenecyclopentene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, particularly with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols or carboxylic acids, while reduction may produce alkanes or alkenes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of 1-Ethynyl-5-prop-2-ynylidenecyclopentene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, which can modulate biological processes. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
1-Ethynyl-5-prop-2-ynylidenecyclopentene can be compared with other similar compounds, such as:
Cyclopentene derivatives: Compounds with similar cyclopentene structures but different substituents.
Alkynyl-substituted cyclopentenes: Compounds with alkynyl groups attached to the cyclopentene ring.
Similar Compounds
Cyclopentene, 1-ethynyl-5-(2-propynylidene)-: A closely related compound with similar structural features.
Cyclopentene, 1-ethynyl-5-(2-propynylidene)- (9CI): Another similar compound with slight variations in the substituents.
Properties
Molecular Formula |
C10H8 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-ethynyl-5-prop-2-ynylidenecyclopentene |
InChI |
InChI=1S/C10H8/c1-3-6-10-8-5-7-9(10)4-2/h1-2,6-7H,5,8H2 |
InChI Key |
WKRPFGBSJYRAAR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC=C1CCC=C1C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


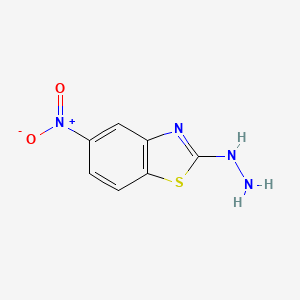
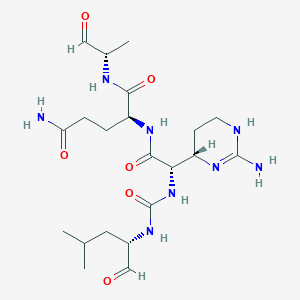
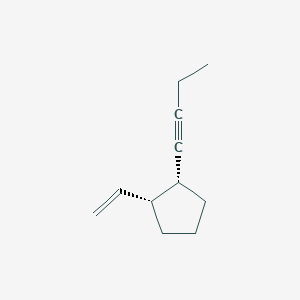

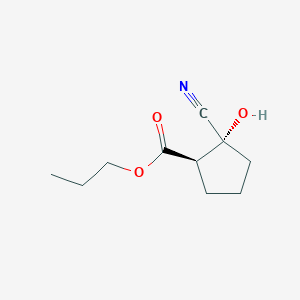
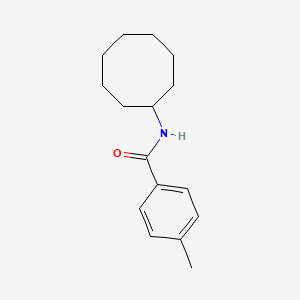
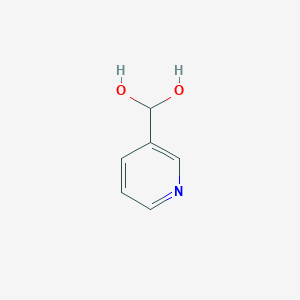
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)
